molecular formula C17H26BrN3O2 B11364242 5-bromo-N-{[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl}furan-2-carboxamide

5-bromo-N-{[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl}furan-2-carboxamide

Cat. No.: B11364242
M. Wt: 384.3 g/mol
InChI Key: KDJNPLVARIVLKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-bromo-N-{[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl}furan-2-carboxamide is a complex organic compound that features a bromine atom, a furan ring, and a piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-{[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl}furan-2-carboxamide typically involves the reaction of 5-bromo-2-furoic acid with 1-(4-methylpiperazin-1-yl)cyclohexylmethanamine under specific conditions. The reaction is usually carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-{[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl}furan-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of iodinated derivatives or other substituted products.

Scientific Research Applications

5-bromo-N-{[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl}furan-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or ligand in receptor studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-bromo-N-{[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl}furan-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-bromo-N-{[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl}furan-2-carboxamide is unique due to its combination of a furan ring and a piperazine moiety, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C17H26BrN3O2

Molecular Weight

384.3 g/mol

IUPAC Name

5-bromo-N-[[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl]furan-2-carboxamide

InChI

InChI=1S/C17H26BrN3O2/c1-20-9-11-21(12-10-20)17(7-3-2-4-8-17)13-19-16(22)14-5-6-15(18)23-14/h5-6H,2-4,7-13H2,1H3,(H,19,22)

InChI Key

KDJNPLVARIVLKO-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C2(CCCCC2)CNC(=O)C3=CC=C(O3)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.